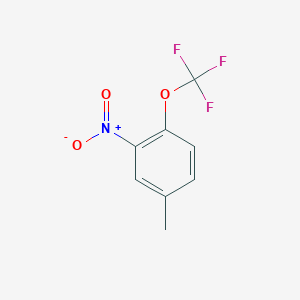
3-Nitro-4-(trifluoromethoxy)toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Trifluorotoluene, a related compound, is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor . A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is synthesized via nitration followed by reduction .Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Exchange
Research has demonstrated the use of nitro- and trifluoromethoxy-substituted compounds in studying antiferromagnetic exchange interactions among spins placed in specific geometric configurations. For example, studies on compounds similar to 3-Nitro-4-(trifluoromethoxy)toluene have elucidated how molecular structures influence magnetic properties, providing insights into the design of molecular magnetic materials (Fujita et al., 1996).
Catalysis and Chemical Synthesis
Compounds with nitro- and trifluoromethoxy groups have been utilized as intermediates or catalysts in chemical reactions. For instance, the use of metal triflates in the nitration of aromatic compounds, such as o-nitrotoluene, demonstrates the potential of these compounds in synthesizing nitroaromatics with high selectivity and efficiency (Waller et al., 1998).
Environmental Bioremediation
The biodegradation of nitroaromatic compounds, including those structurally related to this compound, is a critical area of research for environmental cleanup. Studies have explored microbial degradation pathways, highlighting the potential for bioremediation strategies in mitigating pollution from these compounds (Hawari et al., 2000).
Sensing and Detection Technologies
Recent advancements have led to the development of sensitive and selective sensors for detecting nitroaromatic compounds, leveraging the unique properties of materials synthesized from compounds like this compound. These sensors are vital for monitoring environmental pollutants and ensuring safety in various industrial contexts (Gou et al., 2019).
Polymer Chemistry and Material Science
In the field of polymer chemistry, compounds with nitro- and trifluoromethoxy groups have been employed to synthesize novel materials with unique properties. For example, research into the cross-linking capabilities of such compounds has opened new avenues for creating advanced materials with potential applications in various industries (Banks et al., 1972).
Eigenschaften
IUPAC Name |
4-methyl-2-nitro-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-5-2-3-7(15-8(9,10)11)6(4-5)12(13)14/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCLAJIRLJQSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

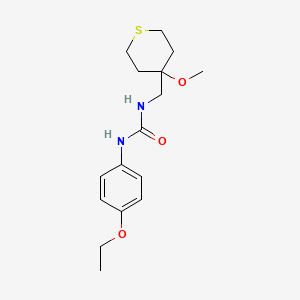
![6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2681994.png)
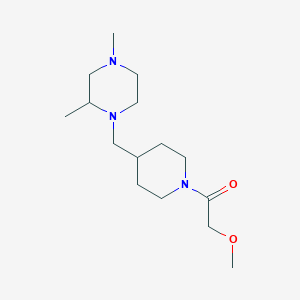
![N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2681996.png)
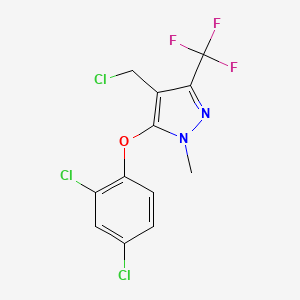
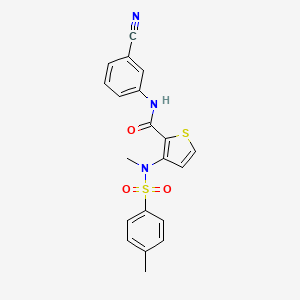

![3-(2,2-Dimethylpropyl)-6-methylpyrido[3,2-d][1,2]oxazole-4-carboxylic acid](/img/structure/B2682001.png)
![[2-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2682002.png)
![4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2682003.png)

![2-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2682006.png)
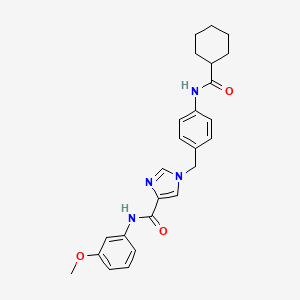
![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2682009.png)